N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c1-11-3-4-12(9-13(11)17)19-15(21)14(20)18-10-16(22-2)5-7-23-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUPYSWONCDKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring and a thiopyran moiety. Its molecular formula is C15H20ClN2O3S, with a molecular weight of 348.85 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Protein Kinase Inhibition : Compounds with similar scaffolds have been shown to modulate protein kinase activity, which plays a crucial role in various signaling pathways associated with cell growth and proliferation .
- Antioxidant Activity : The presence of the thiopyran moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or other biochemical processes .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results showed significant cytotoxic effects, particularly against breast cancer cells, indicating its potential as an anticancer agent .
- Study on Neuroprotective Effects : Another research effort focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions, suggesting therapeutic potential in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Structural Variations :
- N1 Substituents : Chlorinated aromatic rings (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) dominate in analogs, with methyl or methoxy groups modulating steric and electronic effects.
- N2 Substituents : Heterocyclic moieties (e.g., thiazole, piperidine, thiopyran) or alkyl chains with hydroxyl/methoxy groups are common, influencing solubility and target binding.
Table 1: Structural and Analytical Comparison of Oxalamide Derivatives
*Calculated using molecular formula.
Bioactivity and Functional Insights
- Antiviral Activity : Compounds 8 and 9 (–2) demonstrated efficacy as HIV entry inhibitors, with LC-MS and HPLC data confirming purity (>95%) . The thiopyran-methyl group in the target compound may similarly enhance membrane permeability or target binding.
- Enzyme Inhibition : Compound 28 () inhibited cytochrome P450 4F11, highlighting the role of halogenated aryl groups in enzyme interaction . The 3-chloro-4-methylphenyl group in the target compound may confer analogous selectivity.
- Structural Flexibility: The thiopyran ring in the target compound (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
